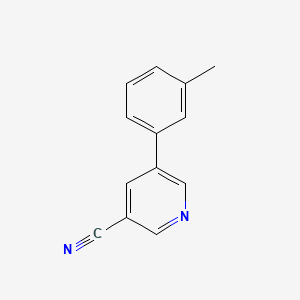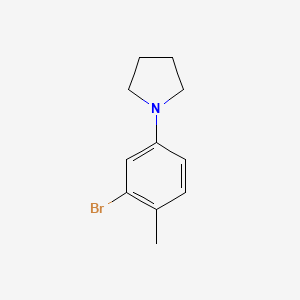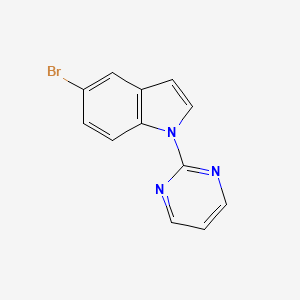
Diethyl(iodo)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(iodo)germane is an organogermanium compound with the molecular formula ( \text{C}4\text{H}{10}\text{GeI} ). It is a member of the organometallic compounds, specifically those containing germanium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl(iodo)germane can be synthesized through the reaction of diethylgermanium dichloride with sodium iodide in anhydrous acetone. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{(C}_2\text{H}_5)_2\text{GeCl}_2 + 2 \text{NaI} \rightarrow \text{(C}_2\text{H}_5)_2\text{GeI}_2 + 2 \text{NaCl} ]
Industrial Production Methods
Industrial production of diethyliodogermane involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(iodo)germane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form diethylgermanium hydride.
Substitution: It can undergo substitution reactions where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Germanium dioxide (( \text{GeO}_2 ))
Reduction: Diethylgermanium hydride (( \text{(C}_2\text{H}_5)_2\text{GeH} ))
Applications De Recherche Scientifique
Diethyl(iodo)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cancer treatment.
Industry: It is used in the production of semiconductors and other electronic materials.
Mécanisme D'action
The mechanism by which diethyliodogermane exerts its effects involves the interaction of the germanium atom with various molecular targets. Germanium can form stable complexes with biomolecules, potentially altering their function. The pathways involved include the modulation of enzyme activity and the stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethylgermanium dichloride
- Diethylgermanium hydride
- Diethylgermanium bromide
Uniqueness
Diethyl(iodo)germane is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its analogs. The iodine atom can participate in specific reactions that are not possible with other halogens, making diethyliodogermane a valuable compound for specialized applications .
Propriétés
Numéro CAS |
14287-43-5 |
|---|---|
Formule moléculaire |
C4H11GeI |
Poids moléculaire |
258.666 |
Nom IUPAC |
diethyl(iodo)germane |
InChI |
InChI=1S/C4H11GeI/c1-3-5(6)4-2/h5H,3-4H2,1-2H3 |
Clé InChI |
WQWPQDMIFSWMOB-UHFFFAOYSA-N |
SMILES |
CC[GeH](CC)I |
Synonymes |
Diethyliodogermane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5[alpha]-Etianic acid methyl ester](/img/structure/B578180.png)





![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)



